Home > Products > Screening Compounds P18528 > 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide
5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide - 727420-57-7

5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide

Catalog Number: EVT-3006784
CAS Number: 727420-57-7
Molecular Formula: C15H14ClN3O3S
Molecular Weight: 351.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the synthesis of the specific compound 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide is not described in the provided papers, several similar benzenesulfonamide derivatives are synthesized using various methodologies [, , , , , ].

Molecular Structure Analysis

The molecular structure of 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide can be predicted based on its chemical name and the structures of related compounds described in the provided papers [, , ].

Mechanism of Action
  • Enzyme inhibition: Benzenesulfonamides are known to inhibit various enzymes, including carbonic anhydrase [], cyclooxygenase [], and gamma-secretase [].
  • Receptor modulation: Some benzenesulfonamide derivatives act as positive allosteric modulators of α7 neuronal acetylcholine receptors [, ].
Applications
  • Anti-cancer research: Benzenesulfonamide derivatives have shown promising anti-tumor activity [, , ]. They can inhibit tumor angiogenesis [], target specific cancer pathways [], and induce apoptosis in cancer cells []. Further research could explore the anti-cancer potential of 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide against specific cancer types and its mechanism of action.
  • Antioxidant research: Some benzenesulfonamide derivatives exhibit significant antioxidant activity [, ]. They can scavenge free radicals and protect cells from oxidative damage. Investigating the antioxidant properties of 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide could provide valuable insights into its potential therapeutic use in conditions associated with oxidative stress.
  • Antimicrobial research: Benzenesulfonamide derivatives are known for their antimicrobial activity [, , , , ]. They can inhibit bacterial and fungal growth by interfering with essential metabolic pathways. Research on 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide could focus on its spectrum of antimicrobial activity, its efficacy against drug-resistant strains, and its mechanism of action.
  • Neurological research: Given the positive allosteric modulation of α7 nAChRs by some benzenesulfonamides [, ], exploring whether 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide possesses similar properties could be a promising research direction. This could open avenues for studying its potential in treating cognitive disorders associated with dysfunction of α7 nAChRs, such as schizophrenia and Alzheimer's disease.

N-(1-Allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide

Compound Description: The crystal structure of N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide was determined in one of the provided studies [ [] ]. The research focused on characterizing the molecular conformation and crystal packing of this compound, highlighting the presence of N—H⋯N and C—H⋯O hydrogen bonds in the crystal lattice.

Relevance: This compound shares the core benzenesulfonamide structure with 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide. The key structural similarities include the presence of a sulfonamide group linked to an indazole ring. Both compounds also feature a chlorine atom on the benzenesulfonamide moiety and an ethoxy group attached to the indazole ring. The differences lie in the position of the ethoxy and chlorine substituents on the indazole and benzenesulfonamide rings respectively, as well as the presence of an allyl group and a methoxy substituent on the indazole and benzenesulfonamide rings, respectively, in this related compound. []

N-(1-Allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide

Compound Description: Similar to the previous compound, the crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide was also elucidated [ [] ]. The study emphasized the planarity of the indazole system and its near perpendicularity to the allyl chain.

Relevance: This compound exhibits a high degree of structural similarity to 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide, sharing the fundamental benzenesulfonamide scaffold linked to a chlorine-substituted indazole. The main differences are the positions of the chlorine substituent on the indazole ring, the lack of an ethoxy group on the indazole ring, and the presence of a methyl group instead of an ethoxy group on the benzenesulfonamide ring in this related compound. Both compounds also have an allyl group attached to the indazole ring. []

N‐(1‐(2‐Chloropyrimidin‐4‐yl)‐1H‐indazol‐5‐yl) benzenesulfonamide Derivatives

Compound Description: This series of compounds was synthesized and evaluated for their potential as antioxidants and antimicrobial agents [ [] ]. They were found to exhibit promising activity against both Gram-negative and Gram-positive bacteria, as well as antifungal activity. Notably, N‐(1‐(2‐chloropyrimidin‐4‐yl)‐1H‐indazol‐5‐yl)‐2‐nitrobenzenesulfonamide demonstrated significant antibacterial activity, and N‐(1‐(2‐chloropyrimidin‐4‐yl)‐1H‐indazol‐5‐yl)‐4‐methoxybenzenesulfonamide displayed potent antifungal activity.

Relevance: These derivatives are structurally related to 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide through their common benzenesulfonamide backbone linked to an indazole ring. The primary distinctions are the presence of a 2-chloropyrimidin-4-yl group at the N1 position of the indazole ring and the variation in substituents on the benzenesulfonamide ring in these related compounds. While 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide has chlorine and ethoxy groups on the benzenesulfonamide ring, these derivatives have various substituents at different positions on the benzenesulfonamide ring. []

N‐(1‐(2‐(Phenylamino) pyrimidin‐4‐yl)‐1H‐indazol‐5‐yl)benzenesulfonamide Derivatives

Compound Description: This series of compounds, synthesized from N‐(1‐(2‐chloropyrimidin‐4‐yl)‐1H‐indazol‐5‐yl) benzenesulfonamide derivatives, demonstrated notable antifungal, antibacterial, and anticancer properties, alongside antioxidant potential in DPPH and ABTS assays [ [] ]. Certain compounds within this series, such as 7 b, 6 e, and 6 i, exhibited exceptional antibacterial efficacy, while 6 d, 6 f, and 7 c displayed remarkable antifungal activity. Notably, compounds 6 c and 6 b demonstrated significant anticancer activity, comparable to established drugs.

Relevance: These derivatives share a strong structural resemblance to 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide due to their common benzenesulfonamide core and the presence of an indazole ring. The key differences lie in the substitution of a 2-(phenylamino) pyrimidin-4-yl group at the N1 position of the indazole ring and the variations in the substituents on the benzenesulfonamide ring in these related compounds. []

Z-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)-benzenesulfonamide (Compound 19)

Compound Description: This compound was identified as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR)-2 [ [] ]. It exhibited promising in vitro anticancer activity against four cancer cell lines, including human hepatocellular carcinoma (HepG2), human medulloblastoma (Daoy), human cervical cancer (HeLa), and human colon cancer (HT-29).

Relevance: This compound shares a striking structural similarity with 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide. Both possess a benzenesulfonamide moiety directly linked to an 1H-indazol-6-yl group. The primary difference is the presence of a Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino) substituent at the para position of the benzenesulfonamide ring in compound 19, while 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide has chlorine and ethoxy substituents at positions 5 and 2, respectively, on the benzenesulfonamide ring. []

4-Chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948)

Compound Description: BMS-289948 is an orally active gamma-secretase inhibitor, exhibiting significant reductions in both brain and plasma amyloid beta (Aβ) levels in APP-YAC mice [ [] ]. This compound demonstrated potential therapeutic value for Alzheimer's disease due to its ability to inhibit the formation of Aβ peptides, a key pathological feature of the disease.

Relevance: BMS-289948 is structurally related to 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide through the shared presence of a benzenesulfonamide moiety. While 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide contains an indazole ring directly linked to the sulfonamide nitrogen, BMS-289948 features a substituted phenylethyl group with a 1H-imidazol-1-ylpropyl substituent connected to the nitrogen. Both compounds have a chlorine substituent on the benzenesulfonamide ring, albeit at different positions. []

4-[2-((1R)-1-{[(4-Chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid (BMS-299897)

Compound Description: Similar to BMS-289948, BMS-299897 is an orally active gamma-secretase inhibitor, effectively reducing Aβ levels in both APP-YAC transgenic mice and guinea pigs [ [] ]. It showcased potential for the treatment of Alzheimer's disease by targeting the production of Aβ peptides.

Relevance: This compound shares the core benzenesulfonamide structure with 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide. The key difference lies in the substitution pattern on the sulfonamide nitrogen. While 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide is characterized by an indazole ring directly connected to the nitrogen, BMS-299897 has a 2,5-difluoroanilino group linked to a substituted phenylethyl group, which in turn is attached to the sulfonamide nitrogen. Furthermore, BMS-299897 lacks the ethoxy substituent on the benzenesulfonamide ring present in 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide, and the chlorine substituent is at a different position. []

4-[2-[5-Chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]-ethoxy]benzoic acid (CDIBA)

Compound Description: CDIBA is a chemical inhibitor of cytosolic phospholipase A2 (cPLA2), a key enzyme involved in tumor angiogenesis [ [] ]. The study highlighted CDIBA's ability to inhibit tumor growth and vascularity in mouse models of brain and lung cancer, making it a potential therapeutic candidate for antiangiogenesis therapy.

4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt (SM-19712)

Compound Description: SM-19712 is a potent endothelin converting enzyme (ECE) inhibitor, demonstrating protective effects against ischemic acute renal failure (ARF) in rats [ [] ]. The research highlighted SM-19712's ability to attenuate renal dysfunction and tissue damage induced by ischemia/reperfusion, suggesting its potential therapeutic value for treating ischemic ARF.

Properties

CAS Number

727420-57-7

Product Name

5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide

IUPAC Name

5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide

Molecular Formula

C15H14ClN3O3S

Molecular Weight

351.81

InChI

InChI=1S/C15H14ClN3O3S/c1-2-22-14-6-4-11(16)7-15(14)23(20,21)19-12-5-3-10-9-17-18-13(10)8-12/h3-9,19H,2H2,1H3,(H,17,18)

InChI Key

UHNUGTSNRFMZMD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.